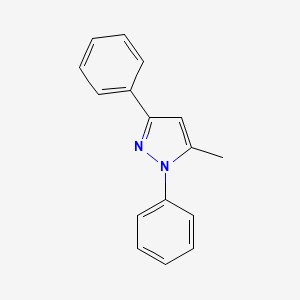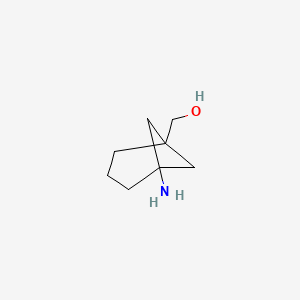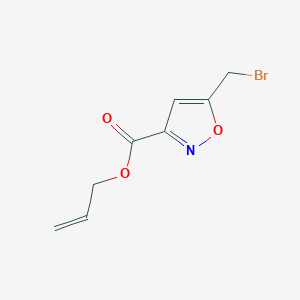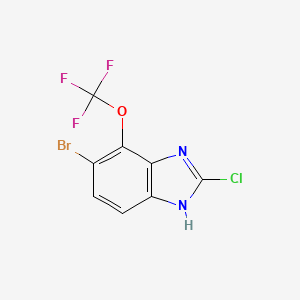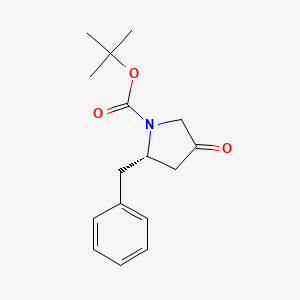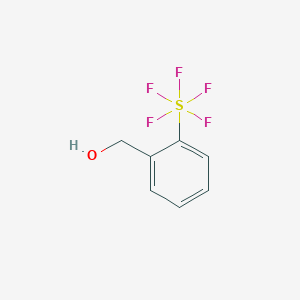
5-Oxopyrrolidine-1,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxopyrrolidine-1,2-dicarboxylic acid, also known as pyroglutamic acid, is a derivative of the amino acid glutamic acid. It is a five-membered lactam structure with a keto group at the 5-position and carboxylic acid groups at the 1 and 2 positions. This compound is naturally occurring and can be found in various biological systems, including plants and animals. It plays a role in the metabolism of glutamate and is involved in the gamma-glutamyl cycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxopyrrolidine-1,2-dicarboxylic acid can be achieved through several methods. One common approach involves the cyclization of glutamic acid under acidic conditions. This reaction typically requires heating glutamic acid in the presence of a strong acid, such as hydrochloric acid, to induce the formation of the lactam ring.
Industrial Production Methods: Industrial production of this compound often involves the fermentation of microorganisms that can produce this compound naturally. For example, certain strains of bacteria can be engineered to overproduce pyroglutamic acid, which can then be extracted and purified for various applications.
Chemical Reactions Analysis
Types of Reactions: 5-Oxopyrrolidine-1,2-dicarboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxy derivatives.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alcohols, amines, and acid chlorides can be used under appropriate conditions to form esters, amides, and other derivatives.
Major Products: The major products formed from these reactions include various esters, amides, and hydroxy derivatives, which can have different biological and chemical properties.
Scientific Research Applications
5-Oxopyrrolidine-1,2-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its role in the gamma-glutamyl cycle and its involvement in glutamate metabolism.
Medicine: Pyroglutamic acid derivatives are investigated for their potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: It is used in the production of various chemicals and as a precursor in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 5-Oxopyrrolidine-1,2-dicarboxylic acid involves its role in the gamma-glutamyl cycle, where it acts as an intermediate in the synthesis and degradation of glutathione. It can also inhibit certain enzymes, such as gamma-glutamyl transpeptidase, affecting the metabolism of glutamate and other amino acids. The compound’s effects on molecular targets and pathways are still being studied, but it is known to influence various biochemical processes.
Comparison with Similar Compounds
Glutamic Acid: The parent compound from which 5-Oxopyrrolidine-1,2-dicarboxylic acid is derived.
Proline: Another amino acid with a similar pyrrolidine ring structure.
Pyrrolidone: A related compound with a similar lactam structure but lacking the carboxylic acid groups.
Uniqueness: this compound is unique due to its specific structure, which includes both a keto group and two carboxylic acid groups. This structure allows it to participate in a variety of chemical reactions and biological processes, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
98109-83-2 |
|---|---|
Molecular Formula |
C6H7NO5 |
Molecular Weight |
173.12 g/mol |
IUPAC Name |
5-oxopyrrolidine-1,2-dicarboxylic acid |
InChI |
InChI=1S/C6H7NO5/c8-4-2-1-3(5(9)10)7(4)6(11)12/h3H,1-2H2,(H,9,10)(H,11,12) |
InChI Key |
BJLLOMORJCWXON-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


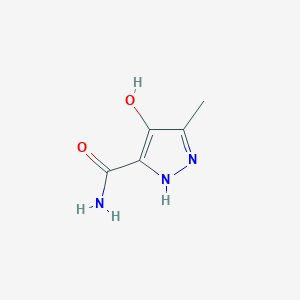
![8-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15203385.png)
